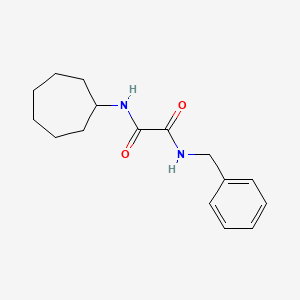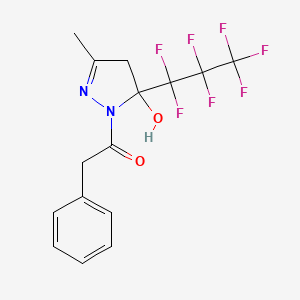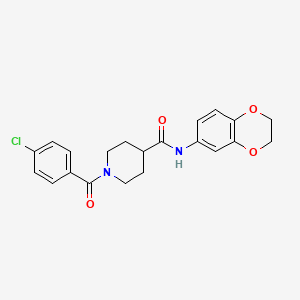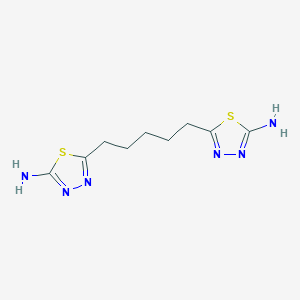![molecular formula C20H24N2OS B5028106 N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 belongs to the class of thioamides, which are known for their anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 binds covalently to the cysteine residue of IKKβ, leading to its inactivation and subsequent inhibition of NF-κB activation. This results in the suppression of pro-inflammatory cytokines, chemokines, and other genes that play a critical role in the development of cancer and inflammation.
Biochemical and Physiological Effects
N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, suppression of pro-inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 is its specificity towards IKKβ, which makes it a potent inhibitor of NF-κB activation. This specificity also makes it a useful tool for studying the role of NF-κB in various diseases. However, N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082. One of the areas of interest is the development of more potent and selective inhibitors of IKKβ for the treatment of cancer and inflammation. Another area of research is the investigation of the potential use of N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 in combination with other drugs for the treatment of various diseases. Additionally, the role of N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 in the regulation of autophagy and its potential therapeutic applications in neurodegenerative diseases is an area of interest for future research.
Métodos De Síntesis
N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 can be synthesized through a multi-step process that involves the reaction of 4-butylaniline with carbon disulfide to form 4-butylphenyl isothiocyanate. This is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082.
Aplicaciones Científicas De Investigación
N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. By inhibiting NF-κB, N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 can suppress the expression of various pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and cancer cell growth.
Propiedades
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-4-5-6-16-8-11-18(12-9-16)21-20(24)22-19(23)17-10-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLJXAUPXGOIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)
![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)

![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)


![N-benzyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5028077.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)
